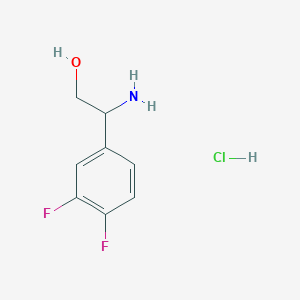
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
概要
説明
PtdIns-(4,5)-P2: ホスファチジルイノシトール4,5-ビスリン酸 は、細胞膜に存在する重要なリン脂質です。細胞シグナル伝達、膜輸送、細胞骨格のダイナミクスにおいて重要な役割を果たしています。特に、細胞膜の内側小葉に局在しています。
2. 製法
合成経路::化学合成: PtdIns-(4,5)-P2は、さまざまな方法で化学的に合成できます。一般的なアプローチの1つは、ホスファチジルイノシトール(PtdIns)を4位と5位で段階的にリン酸化することです。
酵素合成: ホスファチジルイノシトール4-キナーゼ(PI4K)やホスファチジルイノシトール5-キナーゼ(PI5K)などの酵素は、PtdInsを順番にリン酸化してPtdIns-(4,5)-P2を生成します。
工業生産:: 工業規模の生産では、通常、組換えキナーゼまたは微生物発現系を用いた酵素プロセスが採用されます。
準備方法
Synthetic Routes::
Chemical Synthesis: PtdIns-(4,5)-P2 can be synthesized chemically using various methods. One common approach involves the stepwise phosphorylation of phosphatidylinositol (PtdIns) at the 4 and 5 positions.
Enzymatic Synthesis: Enzymes such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K) catalyze the sequential phosphorylation of PtdIns to form PtdIns-(4,5)-P2.
Industrial Production:: Industrial-scale production typically involves enzymatic processes using recombinant kinases or microbial expression systems.
化学反応の分析
反応::
リン酸化: PtdIns-(4,5)-P2はさらにリン酸化されてイノシトールトリリン酸(IP3)とジアシルグリセロール(DAG)を生成できます。
加水分解: PI特異的ホスホリパーゼCはPtdIns-(4,5)-P2を切断し、IP3とDAGを生成します。これらのセカンドメッセンジャーはシグナル伝達経路に関与します。
PI4KとPI5K: これらのキナーゼは、ATPを用いてPtdInsをリン酸化します。
PI特異的ホスホリパーゼC: PtdIns-(4,5)-P2を加水分解します。
IP3: 加水分解によって放出され、細胞内貯蔵からのカルシウム放出を引き起こします。
DAG: タンパク質キナーゼC(PKC)やその他のシグナル伝達経路を活性化します。
4. 科学研究への応用
PtdIns-(4,5)-P2は、以下に関与しています。
細胞シグナル伝達: イオンチャネル、Gタンパク質共役受容体、成長因子受容体を調節します。
膜輸送: 小胞融合、エンドサイトーシス、エキソサイトーシスを制御します。
細胞骨格のダイナミクス: アクチン重合と細胞運動に影響を与えます。
科学的研究の応用
PtdIns-(4,5)-P2 is involved in:
Cell Signaling: Regulates ion channels, G protein-coupled receptors, and growth factor receptors.
Membrane Trafficking: Controls vesicle fusion, endocytosis, and exocytosis.
Cytoskeletal Dynamics: Influences actin polymerization and cell motility.
作用機序
分子標的: PKC、ホスホリパーゼD、イオンチャネルなど、さまざまなタンパク質と相互作用します。
経路: PI3K/Akt、MAPK、PLC経路に影響を与えます。
類似化合物との比較
PtdIns-(4,5)-P2は、細胞シグナル伝達における特定の役割で際立っています。類似の化合物には以下があります。
PtdIns-(3,4,5)-P3: 細胞シグナル伝達に関与する別のホスホイノシチド.
PtdIns-(1,2-ジオクタノイル): C8脂肪酸鎖を持つ合成アナログ.
特性
IUPAC Name |
trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJBVCQNLFXTFJ-QNYQTKJTSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na3O19P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[(di-2-propen-1-ylamino)methylene]-4a,5,6,6a,7,8,9,9a-octahydro-7,11-dihydroxy-4-(methoxymethyl)-4a,6a-dimethyl-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B8055488.png)

![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8055494.png)

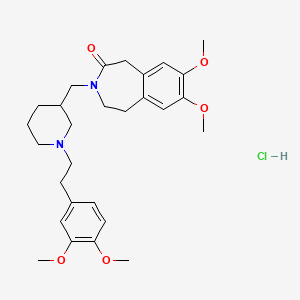
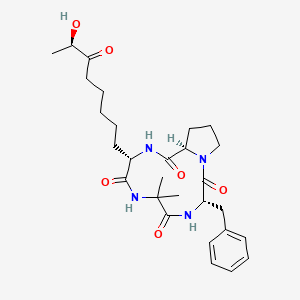
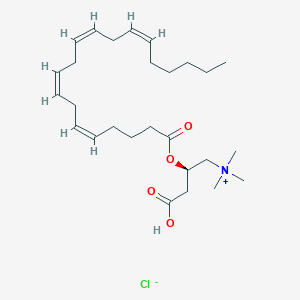
![1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;dihydrochloride](/img/structure/B8055533.png)
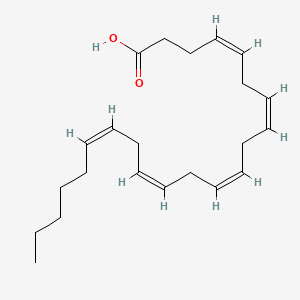
![disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate](/img/structure/B8055567.png)

![sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B8055573.png)
